molecular formula C14H15ClFN3O B2393542 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide CAS No. 2034236-04-7

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide

Cat. No.: B2393542
CAS No.: 2034236-04-7
M. Wt: 295.74
InChI Key: CIDUHYZSLTYRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide typically involves the coupling of a pyrazole derivative with a benzamide moiety. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows standard organic synthesis protocols, ensuring the purity and yield of the final product through rigorous analytical techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound’s molecular structure allows it to bind effectively to these targets, disrupting their normal function and ultimately leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1,5-dimethyl-3-(2-hydroxyethyl)pyrazole
  • 3-(2-chloroethyl)-1,5-dimethylpyrazole
  • 6-fluoro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Uniqueness

What sets 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-6-fluorobenzamide apart from similar compounds is its unique combination of chlorine and fluorine atoms, which contribute to its distinct pharmacological properties. This specific arrangement enhances its binding affinity and selectivity towards molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c1-9-8-10(18-19(9)2)6-7-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDUHYZSLTYRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.